Itacitinib

Description

This compound is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities. Upon oral administration, this compound selectively inhibits JAK-1, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 29 investigational indications.

a JAK1 inhibitor; structure in first source

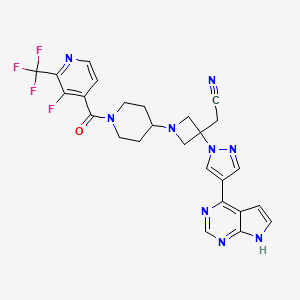

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBSXLIQKWEBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F4N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334298-90-6, 1651228-00-0 | |

| Record name | Itacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB39110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ITACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Itacitinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By specifically targeting JAK1, this compound modulates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, thereby reducing the downstream effects of these cytokines. This targeted mechanism of action has demonstrated therapeutic potential in various inflammatory and autoimmune conditions, including graft-versus-host disease (GVHD) and cytokine release syndrome (CRS). This guide provides a comprehensive overview of the molecular mechanism, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used to characterize its function.

Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of JAK1, a member of the Janus kinase family of non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2. These enzymes are critical components of the JAK/STAT signaling cascade, a principal pathway for transducing signals from a multitude of cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, inflammation, and hematopoiesis.[1][2]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This binding prevents the phosphorylation and activation of JAK1, thereby blocking the subsequent phosphorylation and activation of STAT proteins. The activated STATs typically dimerize and translocate to the nucleus to modulate the transcription of target genes. By inhibiting JAK1, this compound effectively curtails the signaling of various cytokines that are pivotal in inflammatory processes, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3][4]

The selectivity of this compound for JAK1 over other JAK family members is a key attribute. Preferential inhibition of JAK1 is thought to provide a therapeutic benefit by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological side effects linked to JAK2 inhibition.[5][6]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.

| Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |

| JAK1 | 2 | 1 |

| JAK2 | 63 | >20 |

| JAK3 | >2000 | >1000 |

| TYK2 | 795 | >397 |

| Table 1: Biochemical IC50 values of this compound against JAK family kinases.[7] |

| Assay | Cell Type | Stimulus | IC50 (nM) |

| IL-6 induced STAT3 phosphorylation | Human whole blood | IL-6 | 138 |

| IL-2 induced STAT5 phosphorylation | Human T-cells | IL-2 | 280 |

| GM-CSF induced STAT5 phosphorylation | Human monocytes | GM-CSF | 110 |

| IFNγ induced STAT1 phosphorylation | Human peripheral blood mononuclear cells (PBMCs) | IFNγ | 150 |

| Table 2: Cell-based IC50 values of this compound in cytokine-stimulated assays. |

Signaling Pathway and Experimental Workflow Diagrams

JAK/STAT Signaling Pathway and this compound's Point of Intervention

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for a typical biochemical kinase assay to determine IC50.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound stock solution in DMSO

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader capable of luminescence detection

Methodology:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the recombinant JAK enzyme and the peptide substrate to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the Km value for each respective enzyme.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phospho-STAT Assay

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Recombinant human cytokine (e.g., IL-6, IFNγ)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., Cytofix™)

-

Permeabilization buffer (e.g., Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT3-Alexa Fluor 647)

-

Flow cytometer

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

-

Add this compound at various concentrations to the cell suspension and incubate for 1 hour at 37°C.

-

Stimulate the cells by adding the appropriate cytokine (e.g., 100 ng/mL IL-6) and incubate for 15 minutes at 37°C.

-

Stop the stimulation by adding cold PBS and pellet the cells by centrifugation.

-

Fix the cells by resuspending the pellet in fixation buffer and incubating for 10 minutes at 37°C.

-

Permeabilize the cells by adding pre-chilled permeabilization buffer and incubating on ice for 30 minutes.

-

Wash the cells with PBS containing 2% FBS.

-

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30 minutes at room temperature in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation for each this compound concentration and determine the IC50 value.

In Vivo Murine Model of Graft-versus-Host Disease

Objective: To evaluate the efficacy of this compound in a preclinical model of acute GVHD.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG)

-

Human peripheral blood mononuclear cells (PBMCs) from healthy donors

-

This compound formulated for oral administration

-

Vehicle control

-

Tools for clinical scoring of GVHD (weight loss, posture, activity, fur texture, skin integrity)

-

Equipment for blood collection and tissue harvesting

-

Flow cytometry reagents for immunophenotyping

Methodology:

-

On day 0, irradiate the recipient mice (e.g., 2 Gy).

-

Inject 10-20 x 10^6 human PBMCs intravenously into the irradiated mice.

-

Beginning on day 0 or day 1, administer this compound or vehicle orally once or twice daily.

-

Monitor the mice daily for signs of GVHD and record their body weight and clinical score.

-

At predetermined time points, collect peripheral blood for flow cytometric analysis of human T-cell engraftment and activation markers.

-

At the end of the study (or when mice reach a humane endpoint), euthanize the animals and harvest tissues (e.g., spleen, liver, lung, gut) for histopathological analysis and immunophenotyping of infiltrating human immune cells.

-

Analyze the data for survival, GVHD scores, body weight changes, and immunological parameters to assess the efficacy of this compound.[3]

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the JAK/STAT signaling pathway. Its potent and specific mechanism of action, supported by robust preclinical and clinical data, underscores its therapeutic potential in managing a range of inflammatory and immune-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the drug development pipeline.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Itacitinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By targeting JAK1, this compound modulates the activation of the JAK/STAT pathway, a cornerstone of immune cell function and inflammatory responses. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of JAK inhibitors and their therapeutic applications.

Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its therapeutic effects through the selective inhibition of JAK1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

This compound, as an ATP-competitive inhibitor, binds to the catalytic domain of JAK1, preventing its phosphorylation and subsequent activation. This selective inhibition disrupts the downstream signaling cascade initiated by a host of cytokines that rely on JAK1 for signal transduction.

Kinase Selectivity Profile

The selectivity of this compound for JAK1 over other JAK family members is a key attribute, potentially contributing to a more favorable safety profile by minimizing off-target effects.[1] The inhibitory activity of this compound against the four JAK isoforms has been quantified through in vitro kinase assays.

| Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2 | - |

| JAK2 | 63 | >20-fold |

| JAK3 | >2000 | >100-fold |

| TYK2 | 795 | >100-fold |

| Table 1: In vitro inhibitory activity of this compound against JAK family kinases. Data sourced from biochemical assays.[2] |

Downstream Signaling Pathways

The primary downstream signaling cascade modulated by this compound is the JAK/STAT pathway. By inhibiting JAK1, this compound effectively blocks the phosphorylation and subsequent activation of specific STAT proteins, preventing their translocation to the nucleus and the transcription of target inflammatory genes.

Inhibition of STAT3 Phosphorylation

A critical consequence of JAK1 inhibition by this compound is the suppression of STAT3 phosphorylation.[3][4] Many pro-inflammatory cytokines, including those from the IL-6 family, signal through JAK1/JAK2 heterodimers, leading to the activation of STAT3.[3] Activated, phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus to induce the expression of genes involved in inflammation, cell proliferation, and survival. This compound's blockade of JAK1 disrupts this axis, leading to a reduction in pSTAT3 levels and a dampening of the inflammatory response.[3][4]

Key Preclinical and Clinical Findings

The efficacy of this compound in modulating downstream signaling and eliciting therapeutic effects has been demonstrated in various preclinical models and clinical trials.

Preclinical Studies

Rodent Models of Arthritis and Inflammatory Bowel Disease: In rodent models of experimentally induced arthritis, oral administration of this compound resulted in a dose-dependent amelioration of symptoms and pathology.[3][4] Similarly, in mouse models of inflammatory bowel disease, this compound delayed disease onset, reduced symptom severity, and accelerated recovery.[3][4][5] These effects were highly correlated with the inhibition of STAT3 pharmacodynamic pathways.[3][4]

Cytokine Release Syndrome (CRS) Models: In both in vitro and in vivo models of cytokine release syndrome, this compound significantly and dose-dependently reduced the levels of multiple CRS-implicated cytokines.[1][6] Importantly, at clinically relevant doses, this compound did not significantly impair the proliferation or anti-tumor activity of CAR T-cells, suggesting its potential as a prophylactic agent for CRS in patients undergoing CAR T-cell therapy.[1][6]

Clinical Trials

This compound has been evaluated in numerous clinical trials for various inflammatory and neoplastic conditions.

Graft-Versus-Host Disease (GVHD): The Phase 3 GRAVITAS-301 trial (NCT03139604) evaluated this compound in combination with corticosteroids for the treatment of naïve acute GVHD. While the study did not meet its primary endpoint of a statistically significant improvement in overall response rate (ORR) at Day 28 compared to placebo, this compound did show a trend towards a higher ORR.[2][7]

| Endpoint | This compound + Corticosteroids | Placebo + Corticosteroids | p-value |

| Overall Response Rate (Day 28) | 74.0% | 66.4% | 0.08 |

| Table 2: Primary endpoint results from the GRAVITAS-301 (NCT03139604) study in treatment-naïve acute GVHD.[2][7] |

The safety profile of this compound in this study was consistent with previous reports, with the most common adverse events being thrombocytopenia and anemia.[2][7]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

A fluorescently labeled peptide substrate and ATP are prepared in a kinase reaction buffer.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and varying concentrations of this compound are incubated in a 384-well plate.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Rodent Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

-

A booster immunization is administered 21 days after the primary immunization.

-

Upon the onset of arthritis (typically 2-4 weeks after the booster), mice are randomized into vehicle and this compound treatment groups.

-

This compound is administered orally, once or twice daily, at various doses.

-

Clinical signs of arthritis are scored several times a week, assessing paw swelling, erythema, and joint rigidity.

-

At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Pharmacodynamic assessments, such as measuring levels of phosphorylated STAT3 in peripheral blood mononuclear cells, can also be performed.

In Vivo Model of Cytokine Release Syndrome

Objective: To assess the ability of this compound to reduce cytokine levels in a preclinical model of CRS.

Methodology:

-

Immunodeficient mice (e.g., NSG) are engrafted with human lymphoma cells expressing a target antigen (e.g., CD19).

-

Once tumors are established, mice receive an adoptive transfer of human CAR T-cells targeting the respective antigen.

-

Mice are prophylactically treated with oral this compound or vehicle control.

-

Blood samples are collected at various time points post-CAR T-cell infusion.

-

Serum levels of key CRS-associated cytokines (e.g., IL-6, IFN-γ) are quantified using a multiplex immunoassay.

-

Tumor burden is monitored throughout the study (e.g., via bioluminescence imaging) to assess the impact of this compound on CAR T-cell anti-tumor efficacy.

Conclusion

This compound is a selective JAK1 inhibitor that effectively modulates the JAK/STAT signaling pathway, primarily through the inhibition of STAT3 phosphorylation. This mechanism of action translates to anti-inflammatory and immunomodulatory effects observed in a range of preclinical models. While clinical development is ongoing, the data gathered to date provides a strong rationale for the continued investigation of this compound in various diseases driven by aberrant JAK1-mediated signaling. The detailed understanding of its downstream signaling pathways is crucial for optimizing its therapeutic use and identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Nasdaq [nasdaq.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Il10 Knockout Mice: Advances in IBD & Colitis Research | Taconic Biosciences [taconic.com]

- 6. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]

Preclinical Profile of Itacitinib (INCB039110): A Selective JAK1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Itacitinib (formerly INCB039110) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1). Preclinical studies have extensively characterized its mechanism of action, demonstrating its efficacy in a variety of inflammatory and autoimmune disease models. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, and details the experimental protocols utilized in these key studies. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its therapeutic effects through the selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is critical for mediating the biological effects of numerous cytokines and growth factors that are implicated in inflammation and immune responses.[1] By selectively targeting JAK1, this compound modulates the signaling of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are dependent on JAK1 for signal transduction.[1]

The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, potentially offering a more favorable safety profile by minimizing off-target effects, such as the myelosuppression that can be associated with less selective JAK inhibitors.[1]

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

In Vitro Pharmacology

Kinase Selectivity

This compound has demonstrated high potency and selectivity for JAK1 in biochemical assays. The half-maximal inhibitory concentrations (IC50) against the four members of the JAK family are summarized below.

| Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2 | - |

| JAK2 | 63 | >20-fold |

| JAK3 | >2000 | >100-fold |

| TYK2 | 795 | >100-fold |

| Data sourced from Selleck Chemicals and other publications.[1][2][3] |

Cellular Activity

In cellular assays, this compound effectively inhibits cytokine-induced STAT phosphorylation. For instance, in human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit IL-6 and IFN-γ induced STAT3 phosphorylation.[4][5] Furthermore, in preclinical models of cytokine release syndrome (CRS), this compound at concentrations of 50-100 nmol/L was effective in reducing CRS-related cytokines produced by CAR T-cells.[6][7]

In Vivo Pharmacology

The efficacy of this compound has been evaluated in several rodent models of inflammatory and autoimmune diseases.

Models of Inflammatory Arthritis

In rodent models of experimentally-induced arthritis, oral administration of this compound resulted in a dose-dependent amelioration of disease symptoms and pathology.[4][5]

Models of Inflammatory Bowel Disease

This compound has shown efficacy in multiple mouse models of inflammatory bowel disease, where it delayed disease onset, reduced the severity of symptoms, and accelerated recovery.[4][5] Notably, local administration of low-dose this compound directly into the colon was highly effective in a TNBS-induced colitis model, suggesting that localized JAK1 inhibition is sufficient for therapeutic benefit with minimal systemic exposure.[4][5]

Models of Graft-Versus-Host Disease (GvHD)

In a major histocompatibility complex (MHC)-mismatched mouse model of acute GvHD, both prophylactic and therapeutic dosing of this compound significantly improved GvHD scores and inhibited weight loss without negatively impacting the engraftment of donor leukocytes.[8][9] this compound was also shown to modulate the levels of Th1 and Th2 cytokines that are important in the pathophysiology of aGvHD.[8] Dosages of 60 mg/kg and 120 mg/kg twice daily were effective in these models.[9]

Models of Cytokine Release Syndrome (CRS)

In a Concanavalin-A (ConA)-induced mouse model of CRS, prophylactic oral administration of this compound at 60 or 120 mg/kg significantly reduced serum levels of multiple cytokines implicated in CRS, including IL-6 and IFN-γ, in a dose-dependent manner.[6][7]

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

Assays were performed in a buffer solution containing ATP at the Km concentration for each respective kinase.

-

This compound was serially diluted and incubated with the kinase and a peptide substrate.

-

The kinase reaction was initiated by the addition of ATP.

-

The phosphorylation of the substrate was measured using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assays

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in cells.

Methodology:

-

Human PBMCs were isolated from healthy donor blood.

-

Cells were pre-incubated with various concentrations of this compound.

-

Cells were then stimulated with a specific cytokine (e.g., IL-6 or IFN-γ) to induce STAT phosphorylation.

-

After stimulation, cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3).

-

The level of phospho-STAT was quantified by flow cytometry.

-

IC50 values were determined from the dose-response curves.

In Vivo Murine Model of Acute GvHD

Objective: To evaluate the efficacy of this compound in a preclinical model of acute GvHD.

Methodology:

-

Recipient mice (e.g., BALB/c) were lethally irradiated.

-

On day 0, mice were transplanted with splenocytes and T-cell depleted bone marrow cells from allogeneic donor mice (e.g., C57BL/6).

-

Mice were treated orally with vehicle or this compound (e.g., 60 or 120 mg/kg, twice daily) starting either before (prophylactic) or after (therapeutic) the onset of GvHD.

-

Mice were monitored daily for body weight changes and clinical signs of GvHD (e.g., posture, activity, fur texture, and skin integrity), which were used to calculate a GvHD score.

-

At the end of the study, blood and tissues (e.g., colon) were collected for analysis of donor cell engraftment (by flow cytometry for H-2Kb and H-2Kd markers) and inflammatory cytokine levels (by multiplex analysis).[9]

Experimental Workflow Diagram

Caption: Workflow for the in vivo murine model of acute Graft-versus-Host Disease.

Pharmacokinetics

Upon oral administration in rodents, this compound demonstrated dose-dependent pharmacokinetic exposures.[4][5] These exposures correlated well with the pharmacodynamic inhibition of the STAT3 pathway.[4][5] Studies in healthy human subjects have further characterized its pharmacokinetic profile, and the impact of factors such as hepatic impairment on its exposure has been investigated.[10][11]

Conclusion

The preclinical data for this compound (INCB039110) strongly support its profile as a potent and selective JAK1 inhibitor. It has demonstrated significant therapeutic potential in a range of in vitro and in vivo models of inflammatory and autoimmune diseases, including arthritis, inflammatory bowel disease, GvHD, and CRS.[4][5][8][9] The selective targeting of JAK1 by this compound offers a promising therapeutic strategy for these conditions. These preclinical findings have provided a solid rationale for the clinical investigation of this compound in various inflammatory disorders.[5]

References

- 1. Primary analysis of a phase II open-label trial of INCB039110, a selective JAK1 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. effect-of-hepatic-impairment-on-the-pharmacokinetics-of-itacitinib - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Itacitinib: Targets and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity profile within the JAK family, and an analysis of its observed off-target effects based on clinical trial data. Detailed experimental methodologies for assessing JAK1 inhibition and downstream signaling are also presented, alongside visual representations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune and inflammatory conditions, making JAKs attractive therapeutic targets. This compound is a second-generation JAK inhibitor designed for greater selectivity for JAK1, with the therapeutic goal of achieving efficacy while minimizing off-target effects associated with less selective JAK inhibitors.[1]

On-Target Activity: Selective Inhibition of JAK1

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site of JAK1. This prevents the phosphorylation and activation of downstream STAT proteins, thereby modulating the transcription of pro-inflammatory genes.

Kinase Selectivity Profile

Biochemical assays have demonstrated this compound's high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for its therapeutic index, as the different JAK enzymes are associated with distinct signaling pathways and physiological functions.

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |

| JAK1 | 2 | 1x |

| JAK2 | 63 | >20x |

| JAK3 | >2000 | >100x |

| TYK2 | 795 | >100x |

| Data sourced from preclinical characterizations.[2] |

The JAK1-STAT Signaling Pathway

This compound effectively blocks the signaling of several key pro-inflammatory cytokines that rely on JAK1. These include interleukin-6 (IL-6), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferons (IFNγ).[3] Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to initiate the transcription of target genes. This compound's inhibition of JAK1 disrupts this cascade.

Off-Target Effects and Safety Profile

Clinically Observed Adverse Events

The most frequently reported treatment-emergent adverse events in clinical trials of this compound are summarized below. This data provides insight into the potential physiological consequences of this compound administration, which may be linked to off-target activities.

| Adverse Event | Grade 3 or Worse Incidence (this compound Group) | Grade 3 or Worse Incidence (Placebo Group) |

| Thrombocytopenia/Platelet Count Decreased | 36% | 31% |

| Neutropenia/Neutrophil Count Decreased | 23% | 21% |

| Anemia | 20% | 12% |

| Diarrhea | Reported in 48.3% of patients (all grades) | Not specified |

| Sepsis | Reported in 5 patients in a phase 1 trial | Not applicable |

| CMV Infection/Viremia | Reported in 7 patients in a phase 1 trial | Not applicable |

| Data compiled from phase 1 and phase 3 clinical trials.[4][5][6][7] |

The higher incidence of hematological adverse events such as thrombocytopenia and anemia, while also present in the placebo group, may suggest some level of off-target effects, potentially on hematopoietic signaling pathways. Diarrhea is also a common adverse event, though its direct link to a specific off-target is not established.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of JAK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation); kinase assay buffer; this compound stock solution; 96- or 384-well assay plates; detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In the assay plate, add the recombinant JAK enzyme, the peptide substrate, and the this compound dilutions. c. Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Km for the respective enzyme. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a suitable detection reagent and a plate reader. f. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of an inhibitor to block JAK activity within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a relevant cell line or primary cells.

Methodology:

-

Reagents and Materials: Human cell line (e.g., TF-1) or primary cells (e.g., PBMCs); cell culture medium; recombinant human cytokine (e.g., IL-6); this compound stock solution; cell lysis buffer; phosphatase and protease inhibitors; primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3); secondary antibodies; Western blot or flow cytometry equipment.

-

Procedure (Western Blot): a. Culture cells to the desired density. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation. d. Lyse the cells and collect the protein lysates. e. Determine protein concentration and perform SDS-PAGE, followed by transfer to a PVDF membrane. f. Probe the membrane with primary antibodies for p-STAT3 and total STAT3, followed by appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of inhibition.

Conclusion

This compound is a highly selective JAK1 inhibitor that demonstrates potent on-target activity by blocking the JAK1-STAT3 signaling pathway. Its selectivity for JAK1 over other JAK family members is a key feature of its design, aimed at optimizing its therapeutic window. While a comprehensive off-target kinome profile is not publicly available, clinical trial data provide valuable insights into its safety and tolerability, with hematological events and diarrhea being the most common adverse effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other selective JAK inhibitors. Further research into its broader off-target interactions will be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. ashpublications.org [ashpublications.org]

- 6. Efficacy and safety of this compound versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

Itacitinib Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1). JAK1 is a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines, and its inhibition has shown therapeutic potential in various inflammatory and autoimmune diseases. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its human pharmacokinetics, designing effective dosing regimens for clinical trials, and interpreting toxicology findings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in common animal models used in drug development.

Core Pharmacokinetic Parameters

The preclinical characterization of this compound indicates that it achieves dose-dependent pharmacokinetic exposures upon oral administration in rodents.[1] However, detailed quantitative data from these studies are not widely available in the public domain. The following tables summarize the available pharmacokinetic parameters of this compound in various animal models.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Mice

| Parameter | 60 mg/kg | 120 mg/kg |

| Cmax (ng/mL) | Data not available | ~1500 |

| Tmax (h) | Data not available | ~0.5 |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | ~1.5 |

Data for the 120 mg/kg dose are estimated from graphical representations in preclinical studies. Specific values for the 60 mg/kg dose were not found in the reviewed literature.

Table 2: Pharmacokinetics of this compound in Other Animal Models (Rat, Dog, Monkey)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | IV/Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Despite extensive literature searches, specific quantitative pharmacokinetic parameters for this compound in rats, dogs, and monkeys were not found in publicly available resources. Preclinical studies mention dose-dependent exposures in rodents, but do not provide tabulated data.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: this compound is orally administered in preclinical studies, suggesting good absorption from the gastrointestinal tract.[1] The rapid Tmax observed in mice indicates a swift absorption process.

Distribution: Information regarding the tissue distribution of this compound in animal models is not detailed in the available literature. Similarly, specific data on the plasma protein binding of this compound in different animal species have not been published.

Metabolism: The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. This has been inferred from drug-drug interaction studies in humans.

Excretion: The routes and extent of this compound excretion in animal models have not been publicly detailed.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not fully described in the literature. However, based on common practices for this type of study, a general methodology can be outlined.

Typical Oral Pharmacokinetic Study in Rodents (Mouse or Rat):

-

Animal Model: Male or female mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) are used. Animals are typically fasted overnight before dosing.

-

Dose Formulation: this compound is suspended or dissolved in a suitable vehicle, such as 0.5% methylcellulose or a solution of polyethylene glycol (PEG).

-

Dose Administration: A single dose of the this compound formulation is administered via oral gavage.

-

Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via techniques like tail vein, saphenous vein, or retro-orbital bleeding.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and t½.

Mandatory Visualizations

Signaling Pathway

This compound is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.

Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for a single-dose oral pharmacokinetic study in an animal model.

Caption: General workflow for a preclinical oral pharmacokinetic study.

Conclusion

This technical guide summarizes the currently available information on the pharmacokinetics of this compound in animal models. While qualitative statements about dose-dependent exposure in rodents are present in the literature, there is a notable lack of detailed, quantitative pharmacokinetic data across different species in the public domain. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field. Further publication of comprehensive preclinical ADME data would be highly beneficial for the scientific community to fully understand the disposition of this promising JAK1 inhibitor.

References

Itacitinib (INCB039110): A Technical Guide for Inflammatory Disease Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of itacitinib (INCB039110), a potent and selective Janus kinase 1 (JAK1) inhibitor. This compound is under investigation for various inflammatory conditions, including graft-versus-host disease (GVHD), rheumatoid arthritis, and cytokine release syndrome (CRS).[1][2][3] This guide details its mechanism of action through the JAK/STAT pathway, summarizes key preclinical quantitative data from in vitro and in vivo models, outlines detailed experimental protocols, and presents a standard preclinical evaluation workflow.

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade used by over 50 cytokines, growth factors, and hormones to regulate cellular processes like proliferation, differentiation, and immune response.[4][5] The pathway consists of four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs.[5][6] Dysregulation of this pathway is strongly associated with a range of inflammatory and autoimmune diseases.[6][7]

This compound functions by selectively inhibiting JAK1.[2][8][9] As shown in the pathway below, many pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7) and the gp130 subunit (e.g., IL-6), rely on JAK1 for signal transduction.[10] By blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins. This inhibits their dimerization, nuclear translocation, and transcription of target inflammatory genes, thereby reducing the inflammatory response.[2][5] Its high selectivity for JAK1 is intended to minimize off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in hematopoiesis.[8][9]

References

- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Itacitinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (also known as INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK family of non-receptor tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are crucial components of the JAK/STAT signaling pathway.[3] This pathway transduces signals from a wide array of cytokines and growth factors, playing a key role in immune responses and inflammation.[3][4] this compound exhibits significant selectivity for JAK1 over other JAK family members, making it a valuable tool for studying JAK1-mediated signaling and a potential therapeutic agent for various inflammatory conditions and malignancies.[2][3][5]

These application notes provide an overview of the use of this compound in cell culture, including recommended concentration ranges, detailed experimental protocols, and a summary of its effects on various cell types.

Mechanism of Action: The JAK/STAT Pathway

This compound exerts its effects by inhibiting the activity of JAK1. The JAK/STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and differentiation.[4] By selectively inhibiting JAK1, this compound can effectively block the downstream signaling of numerous cytokines implicated in inflammatory and autoimmune diseases.[6]

Caption: this compound selectively inhibits JAK1, blocking downstream STAT phosphorylation and gene transcription.

Data Presentation: this compound Concentration and Effects in Cell Culture

The effective concentration of this compound in cell culture can vary depending on the cell type, the specific assay, and the desired level of inhibition. The following table summarizes reported concentrations and their observed effects from various studies.

| Cell Type | Assay | Concentration Range | Observed Effect | Reference |

| Monocyte-Derived Macrophages | Cytokine Production | 1 µM | Inhibition of inflammatory cytokine secretion. | [2] |

| Human T-cells | IL-17 Production (IL-23 stimulated) | IC50 = 34 ± 15 nM | Potent inhibition of MCP-1 production. | [7] |

| Human Whole Blood | IL-6 induced pSTAT3 | IC50 = 292 nM | Concentration-dependent inhibition of STAT3 phosphorylation. | [7] |

| CAR T-cells (GD2, EGFR, CD19) | Proliferation Assay | 100 - 250 nM | No significant effect on proliferation. | [8][9] |

| CAR T-cells (GD2) | Proliferation Assay | 500 nM | Blocked CAR T-cell proliferation. | [8][9] |

| Human T-cells | Proliferation Assay (CD3/CD28 stimulated) | 50 - 1000 nM | Treated with various concentrations to determine effects on proliferation. | [8][9] |

| Murine Bone Marrow-Derived Macrophages | IL-6 Production (LPS stimulated) | Dose-dependent | Reduced IL-6 production. | [9] |

| Human CD19-CAR T-cells | Cytokine Production (co-cultured with NAMALWA cells) | Equivalent to human doses | Significantly reduced levels of IL-2, IFN-γ, IL-6, and IL-8. | [8] |

Experimental Protocols

Protocol 1: T-cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of T-cells following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound (stock solution in DMSO)

-

Complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Anti-CD3/CD28 coated beads (e.g., Dynabeads)

-

Cell counting solution (e.g., Trypan Blue) or a bead-based counting method

-

24-well tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from healthy human whole blood using a standard method like Ficoll-Paque density gradient centrifugation.

-

Activate T-cells by incubating PBMCs with anti-CD3/CD28 coated beads at a 3:1 cell-to-bead ratio for 72 hours.

-

Resuspend the activated T-cells at a density of 0.5 x 10^6 cells/mL in complete RPMI medium.

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Prepare serial dilutions of this compound in complete RPMI medium from the DMSO stock. A typical concentration range to test is 50 nM to 1000 nM. Include a DMSO vehicle control (final DMSO concentration should not exceed 0.1%).[10]

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 10 days.

-

Determine cell proliferation every other day using a hemocytometer with Trypan Blue exclusion or a bead-based absolute counting method by flow cytometry.

-

Replenish cultures with fresh medium containing the appropriate concentration of this compound every other day.

Caption: A stepwise workflow for assessing the impact of this compound on T-cell proliferation.

Protocol 2: Cytokine Production Assay in Macrophages

This protocol is used to evaluate the effect of this compound on the production of inflammatory cytokines by macrophages following stimulation with lipopolysaccharide (LPS).

Materials:

-

Murine bone marrow cells or human monocytes

-

Macrophage colony-stimulating factor (M-CSF)

-

This compound (stock solution in DMSO)

-

Complete RPMI medium

-

Lipopolysaccharide (LPS)

-

96-well tissue culture plates

-

ELISA kits or multiplex bead array for cytokine quantification (e.g., IL-6, TNF-α)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Differentiate murine bone marrow cells into macrophages by culturing in complete RPMI medium supplemented with M-CSF for 6 days. For human macrophages, isolate monocytes from PBMCs and culture with M-CSF.

-

On day 6, treat the differentiated macrophages with various concentrations of this compound. Include a DMSO vehicle control.

-

On day 7, stimulate the macrophages with LPS (e.g., 5 ng/mL).

-

Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 atmosphere.

-

Collect the culture supernatants.

-

Measure the concentration of desired cytokines (e.g., IL-6) in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Concluding Remarks

This compound is a valuable research tool for investigating JAK1-mediated signaling pathways in a variety of cell types. The provided protocols and concentration guidelines serve as a starting point for designing experiments to explore the effects of this compound in specific cell culture models. Researchers should optimize concentrations and incubation times for their particular cell line and experimental setup. Careful consideration of vehicle controls and potential off-target effects is also recommended for robust and reproducible results.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]

- 10. This compound | JAK | TargetMol [targetmol.com]

Application Notes and Protocols for Itacitinib Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of itacitinib stock solutions for in vitro and in vivo research applications. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway that is implicated in inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3][4]

Chemical and Physical Properties

This compound, also known as INCB039110, is an orally bioavailable small molecule.[1][2][5] Its chemical and physical properties are summarized below.

| Property | Value |

| Synonyms | INCB 039110, INCB39110 |

| Molecular Formula | C₂₆H₂₃F₄N₉O |

| Molecular Weight | 553.5 g/mol [5] |

| Appearance | Solid[6] |

| Purity | ≥95%[6] |

| CAS Number | 1334298-90-6[6] |

Solubility Data

This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[6] It is crucial to first dissolve this compound in an organic solvent before preparing aqueous working solutions.

| Solvent | Solubility |

| DMSO | ≥ 30 mg/mL[7][8][9], with some sources reporting up to 100 mg/mL[1] |

| Ethanol | ~5 mg/mL[6] |

| Dimethylformamide (DMF) | ~3 mg/mL[6] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.02 mg/mL in a 1:40 ethanol:PBS solution)[6] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound solid powder

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Sonication bath

Procedure:

-

Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.535 mg of this compound (Molecular Weight = 553.5 g/mol ).

-

Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 5.535 mg of this compound, add 1 mL of DMSO.

-

Dissolve this compound: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

| Storage Condition | Stability |

| Solid this compound | ≥ 4 years at -20°C[6] |

| Stock Solution in DMSO | 1 year at -80°C[1][11] |

| Stock Solution in DMSO | 6 months at -20°C[11] |

Note: Aqueous working solutions are not recommended for storage for more than one day.[6]

Preparation of Working Solutions for Cell-Based Assays

For in vitro experiments, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS).

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]

-

Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately.[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound is a selective inhibitor of JAK1.[6][11] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[12][13] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAK1, this compound blocks this signaling cascade.[2][12]

Caption: this compound inhibits the JAK1/STAT signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing an this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. probechem.com [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | JAK | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Facebook [cancer.gov]

- 13. Safety and efficacy of this compound, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Itacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune and inflammatory responses, making it a key therapeutic target for a variety of autoimmune and hematologic diseases.[2] this compound modulates this pathway by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the downstream effects of pro-inflammatory cytokines.[1][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in both preclinical animal models and human clinical trials, offering detailed protocols and quantitative data to guide researchers in their study design.

Mechanism of Action: JAK1/STAT Pathway Inhibition

This compound exerts its therapeutic effects by selectively inhibiting JAK1. Cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon binding, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription. By inhibiting JAK1, this compound effectively blocks this signaling cascade for a host of cytokines implicated in inflammatory processes.[2]

Data Presentation

Table 1: Preclinical Pharmacokinetics of this compound in Rodents

| Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | AUC (nM*h) | Vehicle | Reference |

| Mouse | 60 (BID) | Oral | - | - | IC50 coverage for 4h | Not Specified | [4] |

| Mouse | 120 (BID) | Oral | - | - | IC50 coverage for 12h | Not Specified | [4] |

| Mouse | 120 | Oral | - | - | - | Methylcellulose | [1] |

| Rat | - | Oral | Dose-dependent exposures | - | Dose-dependent exposures | Not Specified | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; BID: Twice daily.

Table 2: Clinical Pharmacokinetics of this compound in Humans

| Population | Dose (mg) | Route | Cmax (nmol/L) | Tmax (h) | AUC (nmol*h/L) | Reference |

| Healthy (Normal Renal Function) | 300 (single dose) | Oral | 700 | 3 | 3050 | |

| Severe Renal Impairment | 300 (single dose) | Oral | 1150 | 4 | 6780 | |

| Moderate Hepatic Impairment | 300 (single dose) | Oral | ~2.0x higher vs normal | - | ~2.5x higher vs normal | [5] |

| Severe Hepatic Impairment | 300 (single dose) | Oral | ~3.5x higher vs normal | - | ~4.0x higher vs normal | [5] |

| aGVHD Patients | 200 (QD) | Oral | Steady-state concentrations achieved | 2-4 | - | |

| aGVHD Patients | 300 (QD) | Oral | Steady-state concentrations achieved | 2-4 | - | [6] |

aGVHD: acute Graft-versus-Host Disease; QD: Once daily.

Table 3: Preclinical Efficacy of this compound in Animal Models

| Model | Species | This compound Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |

| Collagen-Induced Arthritis | Rodent | Dose-dependent | Oral | Ameliorated symptoms and pathology | [1] |

| TNBS-Induced Colitis | Mouse | 30 | Daily Oral | Accelerated recovery | [3] |

| Oxazolone-Induced Colitis | Mouse | Dose-dependent | Oral | Delayed disease onset, reduced severity | [1] |

| Acute GvHD | Mouse | 60 or 120 (BID) | Prophylactic (from day -3) or Therapeutic (from day 14) Oral | Ameliorated weight loss and improved GvHD scores | [4] |

| Xenogeneic GvHD | Mouse | ~120 (BID) | Oral (force-feeding) from day 3 to 28 | Longer survival, lower GvHD scores | [1] |

| Cytokine Release Syndrome (ConA-induced) | Mouse | 60 or 120 | Prophylactic (1h prior) or Therapeutic (30 min post) Oral | Significantly reduced serum levels of IL-6, IL-12, and IFN-γ | [7] |

TNBS: 2,4,6-Trinitrobenzenesulfonic acid; ConA: Concanavalin-A; BID: Twice daily.

Table 4: Clinical Efficacy of this compound

| Indication | Phase | This compound Dose | Key Findings | Reference |

| Acute GvHD (Treatment-Naïve) | 1 | 200 mg or 300 mg QD (+ corticosteroids) | Day 28 Overall Response Rate: 75.0% | [8] |

| Acute GvHD (Steroid-Refractory) | 1 | 200 mg or 300 mg QD (+ corticosteroids) | Day 28 Overall Response Rate: 70.6% | [8] |

QD: Once daily.

Experimental Protocols

Murine Model of Acute Graft-versus-Host Disease (GvHD)

This protocol describes the induction of GvHD in a major histocompatibility complex (MHC)-mismatched mouse model.[4]

Materials:

-

Donor Mice: C57BL/6 (H-2Kb)

-

Recipient Mice: BALB/c (H-2Kd)

-

This compound

-

Vehicle Control (e.g., Methylcellulose)[1]

-

Splenocytes and T-cell depleted bone marrow cells from donor mice

Procedure:

-

Induction of GvHD: On day 0, BALB/c recipient mice receive an intravenous injection of a combination of splenocytes and T-cell depleted bone marrow cells from C57BL/6 donor mice.

-

This compound Administration:

-

Monitoring:

-

Monitor mice daily for changes in body weight and clinical GvHD scores (assessing posture, activity, fur texture, and skin integrity).

-

At selected time points, collect blood and tissue samples (e.g., colon) for analysis.

-

-

Pharmacodynamic Assessment:

-

Analyze engraftment by flow cytometry for donor and host leukocytes (CD45+, H-2Kb, and H-2Kd).[4]

-

Quantify inflammatory cytokine profiles in blood and colon tissue using multiplex analysis.[4]

-

Assess JAK/STAT pathway activity in colon tissue and infiltrating T-cells via immunohistochemical staining for phospho-STAT3.[4]

-

Murine Models of Colitis

1. TNBS-Induced Colitis: This model mimics some aspects of Crohn's disease.[9][10]

Materials:

-

Mice (e.g., BALB/c)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Vehicle Control

Procedure:

-

Induction of Colitis:

-

Fast mice for 24 hours prior to induction.

-

Administer TNBS dissolved in ethanol intrarectally.[9]

-

-

This compound Administration:

-

Administer this compound orally (e.g., 30 mg/kg, daily) following colitis induction.[3]

-

-

Monitoring and Assessment:

-

Monitor clinical signs such as body weight loss, stool consistency, and presence of fecal blood.

-

Perform macroscopic assessment of the colon upon sacrifice.

-

Measure biochemical markers of inflammation (e.g., MPO activity) and cytokine levels in colonic tissue.[11]

-

Conduct histopathological analysis of colon sections.

-

2. Oxazolone-Induced Colitis: This model is representative of a T helper-2 (Th-2) type colitis, similar to ulcerative colitis.[12][13]

Materials:

-

Mice (e.g., BALB/c)

-

Oxazolone

-

Ethanol

-

This compound

-

Vehicle Control

Procedure:

-

Induction of Colitis:

-

This compound Administration:

-

Administer this compound orally at desired doses and frequencies following colitis induction.

-

-

Monitoring and Assessment:

Clinical Trial Protocol Example: Phase 1 Study in Acute GvHD (NCT02614612)

This section provides a summary of a phase 1 clinical trial protocol for this compound in patients with acute GvHD.[8][14][15]

Study Design: Open-label, randomized, multicenter study.[8]

Patient Population: Adult patients with Grade II to IV acute GvHD, either treatment-naïve or steroid-refractory.[8]

Treatment Arms:

-

Arm 1: this compound 200 mg once daily (QD) orally + corticosteroids.[8]

-

Arm 2: this compound 300 mg once daily (QD) orally + corticosteroids.[8]

Corticosteroid Administration: Standard of care, typically starting at 2 mg/kg/day of methylprednisolone or equivalent, with subsequent tapering.[8]

Primary Endpoint: Safety and tolerability of this compound in combination with corticosteroids.[8]

Secondary Endpoint: Overall response rate (ORR) at Day 28.[8]

Pharmacokinetic and Pharmacodynamic Assessments:

-

Serial blood samples collected on days 1 and 7 at pre-dose, and at specified time points post-dose (e.g., 1, 2, and 4-8 hours) to determine plasma concentrations of this compound.[8]

-

Ex vivo whole blood assays to measure the inhibition of IL-6-induced STAT protein phosphorylation.[8]

Conclusion

This compound has demonstrated significant efficacy in a range of preclinical models of inflammatory and autoimmune diseases, which is supported by promising data from clinical trials. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the in vivo effects of this compound. Careful consideration of the experimental model, dosing regimen, and relevant pharmacodynamic readouts will be crucial for the successful design and interpretation of future studies with this selective JAK1 inhibitor.

References

- 1. This compound prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Hepatic Impairment on the Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 12. Oxazolone-Induced Colitis in BALB/C Mice: a New Method to Evaluate the Efficacy of Therapeutic Agents for Ulcerative Colitis [jstage.jst.go.jp]

- 13. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]